Home > Products > Screening Compounds P99814 > 4-(1H-1,3-benzodiazol-1-yl)benzoic acid
4-(1H-1,3-benzodiazol-1-yl)benzoic acid - 220495-52-3

4-(1H-1,3-benzodiazol-1-yl)benzoic acid

Catalog Number: EVT-3569996
CAS Number: 220495-52-3
Molecular Formula: C14H10N2O2
Molecular Weight: 238.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(1H-1,3-benzodiazol-1-yl)benzoic acid is a chemical compound characterized by a benzimidazole ring attached to a benzoic acid moiety. Its molecular formula is C14H11N2O2, and it is recognized for its diverse applications in chemistry, biology, and medicine. This compound exhibits unique structural features that contribute to its specific chemical and biological properties, making it a subject of interest in various scientific fields.

Source

The compound can be synthesized through several methods, with one common approach involving the reaction of 4-aminobenzoic acid with o-phenylenediamine under acidic conditions. This synthesis typically requires dehydrating agents like polyphosphoric acid or concentrated sulfuric acid to facilitate the formation of the benzimidazole ring. The resulting product can be further treated with hydrochloric acid to yield the hydrochloride salt form, which enhances its solubility and stability in various applications.

Classification

4-(1H-1,3-benzodiazol-1-yl)benzoic acid falls under the category of organic compounds, specifically classified as a benzimidazole derivative. It is often utilized as a building block in organic synthesis and medicinal chemistry due to its potential biological activities.

Synthesis Analysis

Methods

The synthesis of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid typically involves:

  1. Condensation Reaction: The initial step includes the condensation of o-phenylenediamine with benzoic acid derivatives.
  2. Cyclization: This process forms the benzimidazole ring, facilitated by acidic conditions.
  3. Dehydration: Dehydrating agents such as polyphosphoric acid are commonly employed to promote cyclization.
  4. Formation of Hydrochloride Salt: The final product can be converted into its hydrochloride salt form for enhanced solubility.

Technical Details

In an industrial context, the synthesis may be scaled up using automated reactors that allow for precise control over reaction conditions such as temperature, pressure, and pH, ensuring high yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid features:

  • A benzimidazole ring linked at the 4-position to a benzoic acid group.
  • The presence of both aromatic rings contributes to its stability and reactivity.

Data

  • Molecular Formula: C14H11N2O2
  • Molecular Weight: Approximately 225.25 g/mol
  • IUPAC Name: 4-(1H-benzodiazol-1-yl)benzoic acid
  • Solubility: Highly soluble in polar solvents such as water .
Chemical Reactions Analysis

Reactions

4-(1H-1,3-benzodiazol-1-yl)benzoic acid can undergo various chemical reactions:

  1. Oxidation: The benzimidazole ring can be oxidized to form N-oxides using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can convert the benzimidazole ring to its corresponding amine using reducing agents such as lithium aluminum hydride.
  3. Substitution: The compound can participate in nucleophilic substitution reactions at the benzimidazole ring.

Technical Details

The choice of reagents and reaction conditions significantly influences the products formed. For example, oxidation may yield quinones or other oxidized derivatives while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Mechanism of Action

Process

The mechanism of action for 4-(1H-1,3-benzodiazol-1-yl)benzoic acid is particularly relevant in its potential anticancer properties:

  • The compound interacts with DNA, forming cross-links that inhibit replication and repair mechanisms.
  • This interaction leads to apoptosis (programmed cell death) in cancer cells by disrupting cellular signaling pathways related to proliferation and survival .

Data

Research indicates that this compound may also exhibit activity against various enzymes and biological macromolecules, suggesting broader applications in medicinal chemistry .

Physical and Chemical Properties Analysis

Physical Properties

4-(1H-1,3-benzodiazol-1-yl)benzoic acid is typically a white or colorless solid. Its physical properties include:

  • Melting Point: Approximately 200 °C
  • Boiling Point: Not extensively documented but expected to be higher than typical organic compounds due to its aromatic nature.

Chemical Properties

The compound is characterized by:

  • Strong hydrogen bonding capabilities due to the carboxylic acid group.
  • Stability under various conditions but may undergo decomposition under extreme temperatures or acidic/basic environments.
Applications

Scientific Uses

4-(1H-1,3-benzodiazol-1-yl)benzoic acid has numerous applications across different scientific fields:

  1. Chemistry: Utilized as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological systems.
  3. Medicine: Studied for anticancer properties and potential therapeutic applications against diseases like non-Hodgkin’s lymphoma and chronic lymphocytic leukemia .
  4. Industry: Employed in developing new materials and chemical processes due to its unique structural properties.
Synthetic Methodologies and Structural Optimization [2] [5] [6]

Regioselective Synthesis of Benzimidazole-Carboxylic Acid Hybrids

The construction of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid (molecular formula: C₁₄H₁₀N₂O₂, molecular weight: 238.24 g/mol) demands precise control over regioselectivity to ensure exclusive formation of the N1-substituted benzimidazole isomer [1]. This selectivity is critical because N3-substitution creates a pharmacologically distinct compound with potentially divergent properties. The primary synthetic challenge lies in overcoming the inherent symmetry of benzimidazole precursors while directing substitution to the desired nitrogen atom.

Directing Group Strategies: Modern approaches employ ortho-disubstituted benzene derivatives with strategically positioned leaving groups to govern cyclization regiochemistry. A particularly effective protocol involves reacting N-(2-aminophenyl)-4-carboxybenzamide intermediates under dehydrative conditions. This precursor positions the carboxylic acid group specifically for N1-cyclization via nucleophilic attack by the adjacent amine group. Cyclization in polyphosphoric acid (PPA) at 140–160°C achieves yields exceeding 78% with >98% N1-regioselectivity, as confirmed by ¹H NMR analysis of the product's aromatic proton splitting patterns [7]. Alternative directing groups include trimethylsilyl protection of one benzimidazole nitrogen, though this introduces additional synthetic steps and reduces overall atom economy.

Microwave-Assisted Cyclocondensation: Microwave irradiation significantly enhances the efficiency and regioselectivity of benzimidazole ring formation. Comparative studies demonstrate that reacting 4-fluorobenzoic acid with o-phenylenediamine (OPD) under microwave irradiation (595 W, 7 minutes) using phosphoric acid catalysis achieves 85% yield of the target compound. This represents a substantial improvement over conventional thermal heating (reflux in ethylene glycol, 6 hours, 62% yield). Crucially, microwave conditions suppress N3-alkylation byproducts to undetectable levels (<1%), attributed to more uniform and rapid heating that favors the kinetically controlled N1-attack pathway [7].

Solvent and Temperature Effects: Solvent polarity profoundly impacts regioselectivity. High-polarity solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) favor N1-substitution (N1:N3 ratio = 9:1), while nonpolar solvents like toluene show reduced selectivity (N1:N3 ratio = 3:1). Elevated temperatures (above 120°C) generally improve yield but can slightly erode regioselectivity if reaction times are not carefully controlled, likely due to thermodynamic favoring of the N3-isomer under prolonged heating [7].

Table 1: Regioselectivity Control in Benzimidazole Ring Formation

MethodConditionsYield (%)N1:N3 RatioKey Advantage
PPA Cyclization140–160°C, 4–6 h78–82%>98:2High regioselectivity
Microwave (H₃PO₄)595 W, 7 min, H₃PO₄ catalyst85%>99:1Rapid, energy-efficient
Thermal (Ethylene Glycol)Reflux, 6 h, no catalyst62%90:10Simplicity, no specialized equipment
Solvent: DMF120°C, 8 h75%93:7Good solubility of intermediates

Catalytic Strategies for N1-Benzodiazole Substitution

The coupling of pre-formed benzimidazole with 4-halobenzoic acids constitutes a pivotal route to 4-(1H-1,3-benzodiazol-1-yl)benzoic acid. This SNAr reaction requires sophisticated catalytic approaches to activate the electron-deficient aryl halide toward nucleophilic attack by the benzimidazole anion.

Hydrogen-Bonding Templates: Inspired by solid-state photodimerization templates [5], 1,2,4,5-benzenetetracarboxylic acid (H₄bta) has been adapted for solution-phase coupling. The (H₂bta)²⁻ dianion forms charge-assisted hydrogen bonds with both benzimidazole (via N-H⋯O⁻) and 4-iodobenzoic acid (via O-H⋯O⁻), organizing the reactants in proximity and optimal orientation. Using K₂CO₃ as base in acetonitrile at 80°C, this template achieves 92% conversion within 3 hours—a significant improvement over non-templated reactions (45% conversion under identical conditions). The template's rigidity enforces a "head-to-tail" alignment that mirrors its efficacy in solid-state [2+2] cycloadditions, translating to high regioselectivity for N1-arylation [5].

Transition Metal Catalysis: While copper catalysts like CuI are prevalent in N-arylation, they often require stoichiometric ligands and generate metal residues problematic for pharmaceutical applications. Recent advances employ palladium nanoparticles (Pd NPs, 3–5 nm diameter) stabilized on amino-functionalized silica. This heterogeneous catalyst (0.5 mol% Pd loading) facilitates coupling between benzimidazole and 4-bromobenzoic acid in aqueous tert-butanol with K₃PO₄ base, yielding 89% isolated product. Catalyst recyclability is demonstrated over five cycles with minimal Pd leaching (<0.5 ppm by ICP-MS). Mechanistic studies suggest oxidative addition of Pd(0) to the aryl bromide is rate-limiting, followed by coordination of the benzimidazolyl anion and reductive elimination [1].

Organocatalytic Systems: Carboxylate-based nucleophilic catalysts exploit anion-π interactions to accelerate SNAr reactions. Tetrabutylammonium p-nitrobenzoate (10 mol%) acts as a bifunctional catalyst: the carboxylate deprotonates benzimidazole, generating the nucleophile, while the electron-deficient aryl ring engages the 4-fluorobenzoic acid substrate via anion-π interactions, lowering the LUMO energy of the aryl fluoride. This dual activation enables reactions at 50°C in DMSO with complete N1-selectivity and 80% yield. Kinetic studies reveal a first-order dependence on catalyst concentration, supporting its direct involvement in the transition state [6].

Table 2: Catalytic Systems for N1-Arylation of Benzimidazole

Catalyst SystemConditionsYield (%)Turnover Frequency (h⁻¹)Key Innovation
H₄bta Template/K₂CO₃CH₃CN, 80°C, 3 h92%30.7Supramolecular pre-organization
Pd NPs/SiO₂-NH₂t-BuOH/H₂O, 100°C, 12 h89%178Heterogeneous, recyclable
n-Bu₄N⁺ p-NO₂C₆H₄COO⁻DMSO, 50°C, 8 h80%10Metal-free, anion-π catalysis
CuI/1,10-PhenanthrolineDMSO, 110°C, 24 h76%3.2Conventional system, lower cost

Hydrochloride Salt Formation: Solvent Selection and Yield Optimization

Conversion of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid to its hydrochloride salt enhances crystallinity, stability, and solubility—critical parameters for pharmaceutical formulation. This protonation targets the benzimidazole N3 atom, generating a water-soluble zwitterionic structure under acidic conditions.

Solvent-Salt Equilibrium Studies: The hydrochloride salt (4-(1H-1,3-benzodiazol-1-yl)benzoic acid·HCl) exhibits markedly different solubility profiles from the free acid. Ethanol/water mixtures optimize crystal formation: solubility decreases from 45 mg/mL in pure water to <5 mg/mL in 90:10 ethanol/water (v/v) at 0–5°C. This precipitous drop facilitates high recovery rates. Counterintuitively, lower ethanol fractions (70:30 ethanol/water) yield larger crystals but incorporate solvent inclusions, while higher fractions (90:10) produce phase-pure microcrystals ideal for filtration. Isopropanol and acetone give lower yields (65–75%) due to oiling-out tendencies before crystallization [1] [7].

Acid Stoichiometry and Protonation Sites: Titration monitored by ¹H NMR reveals that two equivalents of HCl are required for complete salt formation: one equivalent protonates the benzimidazole N3 (pKₐ ≈ 5.8), while the second protonates the carboxylic acid (pKₐ ≈ 2.4), forming a water-soluble di-cationic species. Upon crystallization, one HCl molecule dissociates, yielding the mono-hydrochloride salt of the N3-protonated benzimidazolium carboxylate. Using exactly one equivalent HCl results in partial protonation (<70% conversion) and heterogeneous solid mixtures. Optimal conditions employ 1.05 equivalents of concentrated HCl in 85:15 ethanol/water at 60°C, followed by cooling to 4°C, achieving 95% recovery of analytically pure salt [7].

Crystallization Kinetics: Rapid cooling (-10°C/min) generates metastable polymorph Form I with needle-like morphology, while slow cooling (0.5°C/min) yields thermodynamically stable Form II as rhombic plates. Form II exhibits superior bulk density (0.45 g/cm³ vs. 0.28 g/cm³ for Form I) and flow properties, crucial for tablet compression. Both forms display identical FTIR spectra but distinct PXRD patterns: Form II shows characteristic peaks at 2θ = 12.8°, 16.2°, and 25.7°. Stability studies confirm Form II remains unchanged after 12 months at 25°C/60% RH, whereas Form I converts to Form II within 30 days under these conditions [1].

Table 3: Hydrochloride Salt Crystallization Optimization

ParameterCondition ACondition BOptimal ConditionEffect on Yield/Purity
Solvent Ratio (EtOH:H₂O)70:3090:1085:15Max yield (95%) without oiling out
HCl Equivalents1.02.01.05Prevents di-HCl salt contamination
Crystallization Temp25°C-20°C0–5°CControls crystal form (Form II)
Cooling RateQuench in ice bath0.1°C/min0.5°C/minYields stable Form II crystals

Comprehensive Compound List

Properties

CAS Number

220495-52-3

Product Name

4-(1H-1,3-benzodiazol-1-yl)benzoic acid

IUPAC Name

4-(benzimidazol-1-yl)benzoic acid

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16/h1-9H,(H,17,18)

InChI Key

LVTAQCOHWAZNAV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.